molecular formula C10H6N4OS B12544738 1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- CAS No. 669065-31-0

1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)-

Cat. No.: B12544738
CAS No.: 669065-31-0
M. Wt: 230.25 g/mol
InChI Key: ZUZJXFYKTUZORR-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that contains both oxadiazole and thiadiazole rings These rings are known for their diverse biological activities and are commonly used in medicinal chemistry The compound’s structure includes two nitrogen atoms and one oxygen atom in the oxadiazole ring, and two nitrogen atoms and one sulfur atom in the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, the reaction of benzohydrazide with thiocarbohydrazide in the presence of phosphoryl chloride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule .

Scientific Research Applications

1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.

    Medicine: The compound has shown promise in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Oxadiazole, 2-phenyl-5-(1,3,4-thiadiazol-2-yl)- is unique due to the presence of both oxadiazole and thiadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

669065-31-0

Molecular Formula

C10H6N4OS

Molecular Weight

230.25 g/mol

IUPAC Name

2-phenyl-5-(1,3,4-thiadiazol-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C10H6N4OS/c1-2-4-7(5-3-1)8-12-13-9(15-8)10-14-11-6-16-10/h1-6H

InChI Key

ZUZJXFYKTUZORR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=NN=CS3

Origin of Product

United States

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